N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide
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Overview
Description
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyano group, a fluoro-substituted aniline moiety, and an acetamide functional group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyano Intermediate: The starting material, 3-methylbutan-2-one, undergoes a reaction with cyanide ion (e.g., sodium cyanide) to form 2-cyano-3-methylbutan-2-ol.
Amidation Reaction: The cyano intermediate is then reacted with 3-fluoro-4-methylaniline in the presence of a coupling agent (e.g., EDCI or DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyano-3-methylbutan-2-yl)-2-(3-chloro-4-methylanilino)acetamide: Similar structure with a chloro group instead of a fluoro group.
N-(2-cyano-3-methylbutan-2-yl)-2-(3-bromo-4-methylanilino)acetamide: Similar structure with a bromo group instead of a fluoro group.
Uniqueness
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro and bromo analogs.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c1-10(2)15(4,9-17)19-14(20)8-18-12-6-5-11(3)13(16)7-12/h5-7,10,18H,8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHOLOLIEQDLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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